molecular formula C12H9ClN2S2 B2576463 3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 338778-17-9

3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile

Cat. No.: B2576463
CAS No.: 338778-17-9
M. Wt: 280.79
InChI Key: BDQGOHFFIGOPOZ-UHFFFAOYSA-N
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Description

Crystallographic Data

As of current literature, no single-crystal X-ray diffraction data exists for this compound. However, analogous isothiazole derivatives (e.g., 3-[(4-chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters $$ a = 8.92 \, \text{Å}, b = 12.45 \, \text{Å}, c = 10.78 \, \text{Å}, \beta = 105.3^\circ $$.

Conformational Analysis

The molecule’s conformation is influenced by:

  • Sulfanyl-Benzyl Group : The –S–CH₂– linkage allows rotation, enabling the chlorobenzyl moiety to adopt gauche or anti conformations relative to the isothiazole ring.
  • Isothiazole Ring Planarity : Density functional theory (DFT) calculations predict minimal ring puckering due to aromatic stabilization.
  • Intermolecular Interactions : The nitrile group participates in dipole-dipole interactions, while the chloro substituent engages in halogen bonding in solid-state analogs.

Computational models (e.g., molecular mechanics) suggest the lowest-energy conformation positions the 3-chlorobenzyl group perpendicular to the isothiazole plane, minimizing steric hindrance.

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2S2/c1-8-11(6-14)12(15-17-8)16-7-9-3-2-4-10(13)5-9/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQGOHFFIGOPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666612
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile typically involves multiple steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group to form the sulfanyl linkage.

    Final Assembly:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chlorobenzyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential as an anticancer agent and a monoamine oxidase B inhibitor.

Anticancer Activity

Recent studies have demonstrated that derivatives of isothiazole compounds exhibit notable cytotoxicity against various cancer cell lines. Specifically, compounds similar to 3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile have shown promising results in inhibiting the growth of HeLa and HCT-116 cells, with IC50 values indicating significant potency.

CompoundCell LineIC50 (µM)
This compoundHeLa34
This compoundHCT-11636

This data suggests that the compound could be a candidate for further development in cancer therapeutics.

Monoamine Oxidase B Inhibition

The compound has also been explored for its inhibitory effects on monoamine oxidase B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Research indicates that similar isothiazole derivatives can cross the blood-brain barrier and exhibit selective inhibition of this enzyme, potentially leading to neuroprotective effects.

Material Science Applications

In addition to its pharmacological properties, this compound has applications in material sciences, particularly in the development of novel polymers and coatings. The unique structure of isothiazoles allows for functionalization that can enhance material properties such as thermal stability and chemical resistance.

Case Studies in Material Science

  • Coating Formulations : Studies have shown that incorporating isothiazole derivatives into polymer matrices can improve resistance to microbial growth, making them suitable for use in coatings for medical devices.
  • Polymer Blends : Research indicates that blending isothiazole-containing compounds with traditional polymers can enhance mechanical properties while maintaining flexibility.

Mechanism of Action

The mechanism by which 3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile exerts its effects depends on its interaction with molecular targets. The sulfanyl group can form strong interactions with metal ions or proteins, while the nitrile group can participate in hydrogen bonding or act as an electrophilic center in various reactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Positional Isomers of Chlorobenzyl Derivatives
  • 3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile Molecular Formula: C₁₂H₉ClN₂S₂ Molecular Weight: 280.80 g/mol CAS: Not explicitly listed (see ). Key Difference: The para chlorine may enhance electron-withdrawing effects, increasing electrophilicity at the isothiazole ring .
Polyhalogenated Benzyl Derivatives
  • 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile

    • Molecular Formula: C₁₂H₈Cl₂N₂S₂
    • Molecular Weight: 315.24 g/mol
    • CAS: 338778-63-5
    • Key Difference: Additional chlorine atoms increase molecular weight and hydrophobicity, which could improve membrane permeability but reduce solubility .
  • 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile

    • Molecular Formula: C₁₂H₈Cl₂N₂S₂
    • Molecular Weight: 315.24 g/mol
    • CAS: 338778-07-7
    • Key Difference: Symmetrical ortho chlorines may stabilize the compound through intramolecular interactions, affecting crystallinity .

Functional Group Modifications

Sulfanyl vs. Sulfonyl Groups
Replacement of Sulfanyl with Amino Groups
  • 3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile Molecular Formula: C₈H₇ClN₄S Molecular Weight: Not provided (see ).

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
3-[(3-Chlorobenzyl)sulfanyl] derivative 280.80 - - -
3-[(3-Chlorobenzyl)sulfonyl] derivative 312.80 1.57 (predicted) 466.0 (predicted) -6.52
3-[(2,4-Dichlorobenzyl)sulfanyl] deriv. 315.24 - - -

Notes:

  • Sulfonyl derivatives exhibit higher molecular weights and boiling points due to increased polarity .
  • Dichlorinated analogs have higher molecular weights but lack density or pKa data in the evidence .

Biological Activity

3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical structure and properties:

  • Molecular Formula : C₁₁H₈ClN₃S₂
  • Molecular Weight : 283.78 g/mol
  • CAS Number : 338775-63-6
  • Melting Point : 122–125 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the areas of anticancer and antimicrobial effects.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. The following table summarizes its cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
T47D (Breast)21.3Inhibition of tubulin polymerization
HT-29 (Colon)12.57Induction of apoptosis and cell cycle arrest
K562 (Leukemia)7.4Inhibition of Abl protein kinase
SKOV-3 (Ovarian)19.5Disruption of microtubule assembly

The compound demonstrated selective cytotoxicity, affecting cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It disrupts microbial growth by interfering with essential metabolic pathways, similar to other isothiazole derivatives. The specific mechanisms include:

  • Inhibition of RNA and protein synthesis.
  • Disruption of microbial enzyme functions critical for survival .

Case Studies and Research Findings

A systematic review of related compounds indicates that derivatives of isothiazoles, including our compound of interest, are effective against a range of pathogens and cancer types. For instance:

  • A study reported that modifications in the isothiazole structure could enhance the binding affinity to target proteins involved in cancer progression .
  • Another investigation showed that the introduction of halogen groups significantly improved the anticancer activity by increasing lipophilicity and cellular uptake .

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between this compound and target proteins. Key findings include:

  • Strong hydrogen bonding interactions with critical residues in the active sites of target enzymes.
  • Favorable binding conformations that suggest a high likelihood of biological activity.

These studies are essential for understanding how structural modifications can lead to improved efficacy and selectivity against cancer cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile?

  • Methodology : A multi-step synthesis involves:

Formation of an oxime intermediate using 3-chlorobenzaldehyde and hydroxylamine hydrochloride under alkaline conditions.

Chlorination of the oxime with Cl₂.

Cyclization with ethyl acetoacetate, followed by hydrolysis and final chlorination using phosphorus pentachloride .

  • Alternative : Nucleophilic substitution at the sulfur position using thiol precursors (e.g., 3-chlorobenzyl mercaptan) under basic conditions (e.g., K₂CO₃/DMF) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • X-ray crystallography : Determines bond angles (e.g., C-S-C bond: ~105°) and confirms the orientation of the chlorobenzyl group relative to the isothiazole ring .
  • NMR :

  • ¹H NMR distinguishes methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~7.3–7.5 ppm).
  • ¹³C NMR identifies the carbonitrile carbon (δ ~115 ppm) .
    • FT-IR : Confirms C≡N (2200–2250 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretching vibrations .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility :

SolventSolubility (mg/mL)
Water<1
DMSO>50
DMF>50
  • Stability :
  • Decomposes above 200°C (TGA data).
  • Light-sensitive; store in amber vials under N₂ .

Advanced Research Questions

Q. How can unexpected byproducts (e.g., pyrazole derivatives) be mitigated during synthesis?

  • Mechanistic Insight : Prolonged exposure to hydrazine derivatives can induce ring-opening and re-cyclization to pyrazoles.
  • Solutions :

  • Limit reaction time (<4 hours) and temperature (<60°C).
  • Monitor via HPLC (C18 column, acetonitrile/water gradient) to detect intermediates .
  • Computational modeling (DFT) predicts transition states for competitive pathways .

Q. What computational methods elucidate electronic properties and reactivity?

  • DFT Studies :

  • B3LYP/6-31G(d) calculations reveal a HOMO-LUMO gap of 4.5 eV, indicating moderate electrophilicity at the carbonitrile carbon.
  • Natural Bond Orbital (NBO) analysis shows charge delocalization across the isothiazole ring .
    • MD Simulations : AMBER force field predicts conformational flexibility of the sulfanyl linker in solvent environments .

Q. How can regioselectivity be controlled during functionalization of the isothiazole ring?

  • Electronic Effects : The electron-withdrawing carbonitrile group directs electrophiles to the C5 position (para to sulfur).
  • Steric Effects : Bulky reagents (e.g., tert-butyl) favor substitution at the less hindered C3 position.
  • Validation : Competitive reactions with nitrating agents (HNO₃/H₂SO₄) yield 5-nitro derivatives predominantly .

Q. What structural modifications enhance biological activity?

  • Key Modifications :

SubstituentImpact
3-Chlorobenzyl↑ Lipophilicity (LogP ~3.5)
Methyl at C5↑ Metabolic stability (t₁/₂ > 2 h)
Sulfanyl linkerModulates enzyme binding affinity
  • Screening : Combinatorial libraries with varied aryl groups (e.g., 4-fluorobenzyl) optimize target interactions .

Data Contradiction and Validation

Q. How should discrepancies in reported melting points be resolved?

  • Case Study : Conflicting reports of melting points (e.g., 180–190°C vs. 195–205°C) may arise from polymorphic forms.
  • Methods :

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Recrystallize from different solvents (e.g., EtOH vs. hexane) and compare PXRD patterns .

Applications in Drug Discovery

Q. What assays are suitable for evaluating enzyme inhibition potential?

  • Kinase Inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR) at 1–10 µM compound concentrations.
  • CYP450 Interactions : Microsomal stability assays (human liver microsomes) quantify metabolic turnover .

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